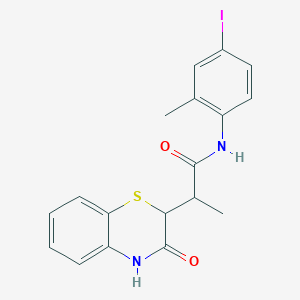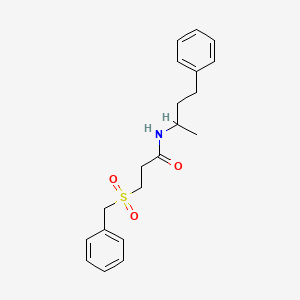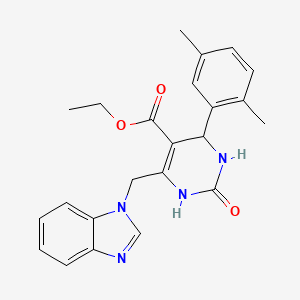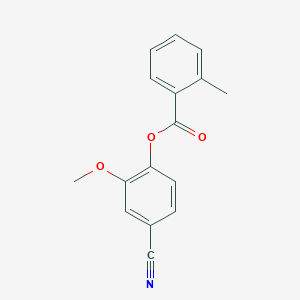
2-(1-adamantyl)quinoxaline
描述
2-(1-adamantyl)quinoxaline, also known as AQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. AQ belongs to the quinoxaline family, which is a class of heterocyclic compounds that have been extensively studied for their diverse biological activities.
作用机制
The mechanism of action of 2-(1-adamantyl)quinoxaline is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. 2-(1-adamantyl)quinoxaline has been shown to inhibit the activity of protein kinase C, which plays a crucial role in cell proliferation and survival. 2-(1-adamantyl)quinoxaline has also been reported to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. Additionally, 2-(1-adamantyl)quinoxaline has been shown to inhibit the activity of acetylcholinesterase, which is a key enzyme in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects
2-(1-adamantyl)quinoxaline has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. 2-(1-adamantyl)quinoxaline has been reported to scavenge free radicals and reduce oxidative stress in cells and tissues. 2-(1-adamantyl)quinoxaline has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, 2-(1-adamantyl)quinoxaline has been reported to have broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria and various viruses.
实验室实验的优点和局限性
One of the advantages of 2-(1-adamantyl)quinoxaline is its relatively simple synthesis method and high purity. 2-(1-adamantyl)quinoxaline is also stable under normal laboratory conditions and can be easily stored for future use. However, one of the limitations of 2-(1-adamantyl)quinoxaline is its low solubility in aqueous solutions, which can limit its bioavailability and efficacy in some experimental systems. Additionally, 2-(1-adamantyl)quinoxaline can be toxic at high concentrations, which can affect the interpretation of experimental results.
未来方向
There are several future directions for 2-(1-adamantyl)quinoxaline research, including the development of more efficient synthesis methods, the identification of novel targets and mechanisms of action, and the evaluation of its therapeutic potential in clinical trials. 2-(1-adamantyl)quinoxaline derivatives with improved solubility and bioavailability could be developed to enhance its efficacy and reduce toxicity. Additionally, the combination of 2-(1-adamantyl)quinoxaline with other drugs or therapies could be explored to enhance its therapeutic effects. Finally, the potential use of 2-(1-adamantyl)quinoxaline as a diagnostic tool for various diseases could be investigated based on its unique biochemical and physiological properties.
Conclusion
In conclusion, 2-(1-adamantyl)quinoxaline is a promising compound that has shown potential therapeutic properties in various diseases. 2-(1-adamantyl)quinoxaline has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the therapeutic potential of 2-(1-adamantyl)quinoxaline and its derivatives and to develop effective treatments for various diseases.
科学研究应用
2-(1-adamantyl)quinoxaline has been studied for its potential therapeutic properties in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. 2-(1-adamantyl)quinoxaline has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-(1-adamantyl)quinoxaline has also been reported to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases. Additionally, 2-(1-adamantyl)quinoxaline has shown promising activity against bacterial and viral infections by disrupting the bacterial cell membrane and inhibiting viral replication.
属性
IUPAC Name |
2-(1-adamantyl)quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-2-4-16-15(3-1)19-11-17(20-16)18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,11-14H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSSEIFZGFOSAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC5=CC=CC=C5N=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoxaline, 2-(adamantan-1-yl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-[chloro(difluoro)methyl]-N-(4-ethoxy-2-nitrophenyl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4193733.png)
![N-(3-methoxybenzyl)-3-[1-(4-phenylbutanoyl)-3-piperidinyl]propanamide](/img/structure/B4193740.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B4193746.png)
![3-{[2-(3-chlorophenoxy)propanoyl]amino}-4-methylbenzoic acid](/img/structure/B4193753.png)


![3-({[(4-fluorophenyl)thio]acetyl}amino)benzoic acid](/img/structure/B4193772.png)
![1-[(4-cyclohexylphenoxy)acetyl]-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4193773.png)
![3-chloro-4-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B4193789.png)


![N-(4-ethylphenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4193828.png)

![methyl 2-{[(4-benzyl-1-piperidinyl)carbonothioyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4193841.png)